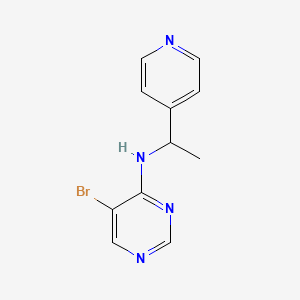![molecular formula C13H17NO2 B7579429 (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone, also known as JNJ-42153605, is a novel and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This molecule has shown potential as a therapeutic agent for various conditions, including pain, anxiety, and inflammation.
Wirkmechanismus
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone works by selectively inhibiting the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain, anxiety, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain, anxiety, and depression, this compound has also been shown to have anti-inflammatory effects. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is its selectivity for the FAAH enzyme. This means that it does not affect other enzymes in the body, reducing the risk of side effects. However, one limitation of this compound is its relatively short half-life in the body. This means that it may need to be administered frequently in order to maintain therapeutic levels.
Zukünftige Richtungen
There are a number of future directions for research on (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of research is in the development of this compound as a therapeutic agent for various conditions, including pain, anxiety, and inflammation. Additionally, there is interest in studying the potential interactions of this compound with other drugs and therapies. Overall, this compound shows promise as a therapeutic agent for various conditions, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of (2,4-dimethylphenyl) boronic acid with (3R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a palladium catalyst. The resulting product is then deprotected to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that this compound can reduce pain sensitivity in various animal models of acute and chronic pain. This effect is believed to be due to the inhibition of FAAH, which leads to an increase in endocannabinoid levels in the body.
Another area of research has been in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating mood and anxiety.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-12(10(2)7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXHMZVZDDYES-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC[C@H](C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)

![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)